![molecular formula C₁₆H₂₁NO₈ B1141361 N-Acetyltyramine Glucuronide CAS No. 28116-26-9](/img/structure/B1141361.png)
N-Acetyltyramine Glucuronide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Acetyltyramine Glucuronide is a deuterium labeled compound . It has been identified as a potential marker for river blindness . This compound is used in research and is not sold to patients .
Synthesis Analysis
The synthesis of N-Acetyltyramine Glucuronide involves the incorporation of stable heavy isotopes of hydrogen, carbon, and other elements into drug molecules. These isotopes are primarily used as tracers for quantitation during the drug development process . The differentiation of deprotonated acyl-, N-, and O-glucuronide drug metabolites can be achieved using tandem mass spectrometry based on gas-phase ion-molecule reactions followed by collision-activated dissociation .
Molecular Structure Analysis
The molecular weight of N-Acetyltyramine Glucuronide is 358.36 and its formula is C16H18D3NO8 . The structure of this compound involves a glucuronic acid component linked to a substrate by any of several types of UDP-glucuronosyltransferase .
Chemical Reactions Analysis
The chemical reactions involving N-Acetyltyramine Glucuronide are complex and involve various methodologies. Tandem mass spectrometry (MS), primarily collision-induced dissociation (CID), is the method of choice to reveal structural details of metabolites and lipids .
Physical And Chemical Properties Analysis
N-Acetyltyramine Glucuronide is a stable compound, making it suitable for use in tropical settings . Its stability characteristics have been investigated under different pH and temperature conditions .
Applications De Recherche Scientifique
Biomarker for Onchocerciasis-Associated Epilepsy
NATOG has been investigated as a potential urinary biomarker for active Onchocerca volvulus infection, which is associated with onchocerciasis-associated epilepsy (OAE). Studies have shown that urinary NATOG concentration is positively correlated with microfilarial density and is significantly higher in persons with epilepsy compared to those without .
Diagnostic Tool in Endemic Regions
The diagnostic value of urinary NATOG has been explored in areas endemic for onchocerciasis. While the sensitivity of NATOG as a biomarker to distinguish between infected and uninfected individuals is low, its specificity is high. This suggests that NATOG could be used as a supplementary diagnostic tool in conjunction with other methods .
Research on Neurotransmitter Regulation
NATOG, a neurotransmitter-derived secretion metabolite from O. volvulus, has implications in the study of neurotransmitter regulation. It is linked to patient disease infection and could provide insights into the effects of treatments like the antibiotic doxycycline, which is known to sterilize and kill adult female worms .
Metabolomics and Lipidomics
Advanced mass spectrometry techniques in metabolomics and lipidomics have identified NATOG as a characteristic biomarker for O. volvulus. This highlights the compound’s role in phenotyping and biomarker discovery, which is crucial for understanding the biochemical functions of metabolites and lipids .
Phenotypic Characterization
NATOG’s identification as a biomarker for O. volvulus infection aids in the phenotypic characterization of the disease. By understanding the metabolite profiles associated with the infection, researchers can better comprehend the disease’s impact on the host’s metabolism .
Epigenetic Regulation Studies
The presence of NATOG in the context of O. volvulus infection suggests that it may play a role in epigenetic regulation processes. This opens up avenues for research into how infections can influence epigenetic markers and potentially affect gene expression .
Mécanisme D'action
Target of Action
N-Acetyltyramine Glucuronide is a metabolite derived from the neurotransmitter tyramine . It has been identified as a specific biomarker for the filarial nematode Onchocerca volvulus
Mode of Action
It is known that the compound is a derivative of the neurotransmitter tyramine . Neurotransmitters play a crucial role in transmitting signals across nerve synapses, influencing various physiological processes.
Biochemical Pathways
N-Acetyltyramine Glucuronide is part of the glucuronidation pathway, a major phase II metabolic pathway in the body . Glucuronidation involves the addition of a glucuronic acid moiety to xenobiotics and endobiotics, making them more water-soluble and easier to excrete . N-Acetyltyramine Glucuronide, as a glucuronide conjugate, is likely involved in this detoxification process.
Pharmacokinetics
Glucuronides are generally known to be important in the detoxification and elimination of drugs . They are typically excreted in urine and bile .
Result of Action
It is known that n-acetyltyramine glucuronide is a biomarker for onchocerca volvulus infection . This suggests that the compound may play a role in the body’s response to this infection.
Action Environment
It is known that the compound is stable and ideally suited for use in tropical settings .
Safety and Hazards
While simple O- (ether-linked) and N-glucuronide drug conjugates are generally unreactive and considered benign from a safety perspective, the acyl glucuronides that derive from metabolism of carboxylic acid-containing xenobiotics can exhibit a degree of chemical reactivity that is dependent upon their molecular structure .
Orientations Futures
The future of N-Acetyltyramine Glucuronide research lies in the development of advanced tandem mass spectrometry strategies. These strategies aim to offer full structural characterization of metabolites and lipids . Additionally, the diagnostic potential of urinary N-Acetyltyramine-O,β-glucuronide (NATOG) as a diagnostic biomarker for Onchocerca volvulus infection is being evaluated .
Propriétés
IUPAC Name |
(2S,3S,4S,5R)-6-[4-(2-acetamidoethyl)phenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO8/c1-8(18)17-7-6-9-2-4-10(5-3-9)24-16-13(21)11(19)12(20)14(25-16)15(22)23/h2-5,11-14,16,19-21H,6-7H2,1H3,(H,17,18)(H,22,23)/t11-,12-,13+,14-,16?/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DDAQSNRNVPNZJX-AKFOCJAPSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCCC1=CC=C(C=C1)OC2C(C(C(C(O2)C(=O)O)O)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)NCCC1=CC=C(C=C1)OC2[C@@H]([C@H]([C@@H]([C@H](O2)C(=O)O)O)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO8 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.34 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
CID 131698504 |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.